
2-Fluorobenzyl thiocyanate
Vue d'ensemble
Description
2-Fluorobenzyl thiocyanate is an organic compound with the molecular formula C8H6FNS . It has a molecular weight of 167.203 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with a fluorine atom and a thiocyanate group attached to the benzyl position .Chemical Reactions Analysis
Thiocyanates, including this compound, can undergo various chemical reactions. The direct introduction method, which includes nucleophilic reaction, electrophilic reaction, and free radical reaction, can introduce SCN groups at the target sites to construct thiocyanates .Mécanisme D'action
Target of Action
2-Fluorobenzyl thiocyanate, like many thiocyanate derivatives, has been shown to exhibit excellent antibacterial, antiparasitic, and anticancer activities . The primary targets of this compound are likely to be cellular proteins or enzymes that interact with the thiocyanate group, although the specific targets may vary depending on the biological system .
Mode of Action
It is known that thiocyanate derivatives can introduce scn groups into parent molecules, constructing scn-containing small organic molecules . This process involves nucleophilic reaction, electrophilic reaction, and free radical reaction . The introduction of the SCN group could potentially alter the function of the target protein or enzyme, leading to the observed biological effects .
Biochemical Pathways
Thiocyanate-degrading microorganisms degrade thiocyanate in an autotrophic manner for energy, while other biodegrading microorganisms use thiocyanate as a carbon or nitrogen source . The biochemical pathways and enzymes involved in thiocyanate metabolism by different bacteria are discussed in detail . In one proposed pathway, thiocyanate is initially hydrolyzed into ammonia and carbonyl sulfide (COS), and the carbonyl sulfide is subsequently oxidized into carbon dioxide and sulfate .
Pharmacokinetics
It is known that thiocyanate, a related compound, is completely absorbed by the body when taken orally . In healthy persons, its volume of distribution is approximately 0.25 L/kg and the serum half-life is about 3 days; elimination is mainly renal . These properties may give some insight into the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential to interact with various proteins or enzymes. The introduction of the SCN group could disrupt the normal function of these targets, leading to changes in cellular processes and potentially resulting in antibacterial, antiparasitic, or anticancer effects .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of thiocyanate formation by the reactions of free cyanide with tetrathionate is relatively slow under acidic and neutral conditions, but relatively fast under highly alkaline conditions . Therefore, the pH of the environment could potentially influence the efficacy and stability of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-Fluorobenzyl thiocyanate is a relatively inexpensive and easy to synthesize compound, making it a suitable choice for laboratory experiments. Additionally, this compound is a relatively safe compound, making it suitable for use in a variety of laboratory settings. However, this compound is a relatively unstable compound, which can limit its use in some experiments.
Orientations Futures
There is still a great deal of research that needs to be done on 2-Fluorobenzyl thiocyanate in order to fully understand its potential applications. Potential future directions include further research into its antimicrobial and anti-inflammatory effects, as well as its potential to inhibit the growth of cancer cells. Additionally, further research into the stability of this compound and its potential uses in a variety of laboratory settings is also needed. Finally, further research into its potential uses in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds is also necessary.
Applications De Recherche Scientifique
2-Fluorobenzyl thiocyanate is widely used in scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of various heterocyclic compounds, such as pyridines, quinolines, and thiophenes. Additionally, this compound is used in the synthesis of polymers, dyes, and other materials.
Safety and Hazards
While specific safety data for 2-Fluorobenzyl thiocyanate is not available, it’s important to handle all chemicals with care. General safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
Analyse Biochimique
Biochemical Properties
2-Fluorobenzyl thiocyanate plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as cytochrome c oxidase, which is crucial for cellular respiration. The interaction between this compound and cytochrome c oxidase results in the inhibition of the enzyme’s activity, leading to a decrease in cellular respiration efficiency . Additionally, this compound can bind to proteins containing thiol groups, forming covalent bonds that can alter the protein’s function and structure .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways by inhibiting key enzymes involved in signal transduction. For instance, the inhibition of cytochrome c oxidase by this compound leads to cellular hypoxia and cytotoxic anoxia, which can trigger apoptosis in certain cell types . Furthermore, this compound can affect gene expression by modulating the activity of transcription factors and other regulatory proteins, thereby influencing cellular metabolism and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of cytochrome c oxidase, where this compound binds to the enzyme’s active site, preventing the transfer of electrons and disrupting the electron transport chain . This binding interaction is facilitated by the thiocyanate group, which forms a covalent bond with the enzyme’s heme group. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other DNA-binding proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its inhibitory effects on enzymes like cytochrome c oxidase . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cellular respiration and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit cytochrome c oxidase without causing significant toxicity . At higher doses, this compound can induce toxic effects, including severe cellular hypoxia, cytotoxic anoxia, and apoptosis . Threshold effects have been observed, where a specific dosage range results in maximal enzyme inhibition and cellular impact .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. The compound is metabolized by enzymes such as rhodanese, which converts thiocyanate to less toxic compounds like sulfate and cyanate . This metabolic conversion is crucial for reducing the toxic effects of this compound and facilitating its excretion from the body . Additionally, the compound’s interaction with cytochrome c oxidase can influence metabolic flux and alter the levels of key metabolites involved in cellular respiration .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets such as cytochrome c oxidase . Additionally, transporters and binding proteins may facilitate the movement of this compound within cells, influencing its localization and accumulation . The distribution of this compound within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within the mitochondria, where it interacts with cytochrome c oxidase and other mitochondrial proteins . This localization is facilitated by the compound’s ability to diffuse across mitochondrial membranes and bind to specific targets within the organelle . The activity and function of this compound are influenced by its subcellular localization, as its interactions with mitochondrial proteins can lead to significant alterations in cellular respiration and energy production .
Propriétés
IUPAC Name |
(2-fluorophenyl)methyl thiocyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c9-8-4-2-1-3-7(8)5-11-6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHUZXMXFXUMBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



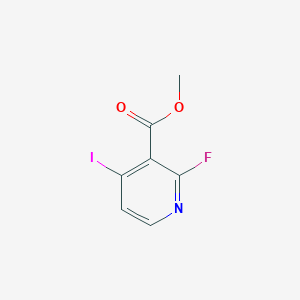
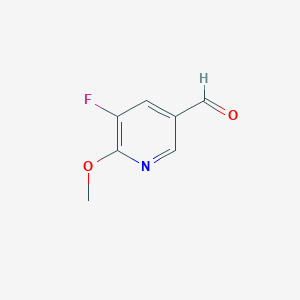
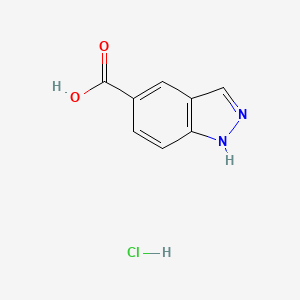

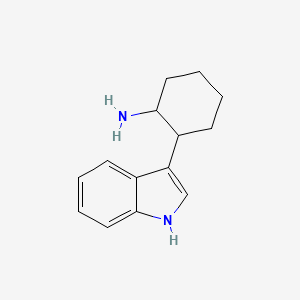
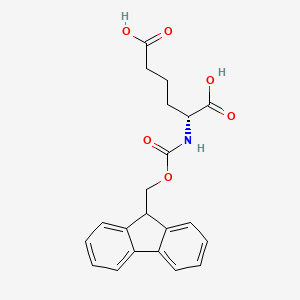
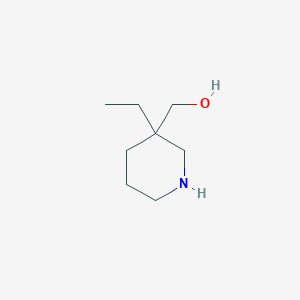

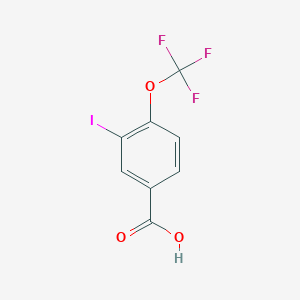
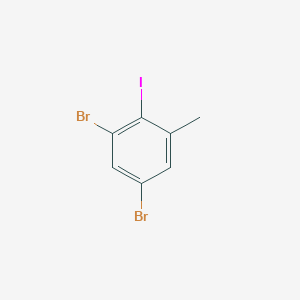
![3-Methyl-1-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B1388049.png)


